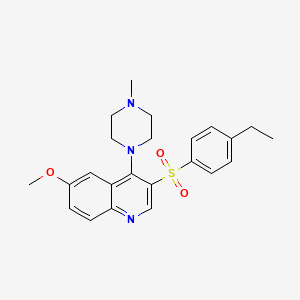

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline

Description

The compound 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline (CAS: 897624-33-8, molecular formula: C24H28N2O3S, molecular weight: 424.56 g/mol) features a quinoline core substituted with a 4-ethylbenzenesulfonyl group at position 3, a methoxy group at position 6, and a 4-methylpiperazine moiety at position 4 .

Properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-4-17-5-8-19(9-6-17)30(27,28)22-16-24-21-10-7-18(29-3)15-20(21)23(22)26-13-11-25(2)12-14-26/h5-10,15-16H,4,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUPWNKZKATWEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed C4 Bromination

Position-selective bromination at C4 employs N-bromosuccinimide (NBS) in dichloromethane with catalytic FeCl₃ (0.5 mol%). The reaction proceeds via:

- π-Complex formation between Fe³⁺ and quinoline's nitrogen lone pair

- Electrophilic attack by Br⁺ at the activated C4 position

- Rearomatization through base-assisted HBr elimination

This method achieves 82% yield of 4-bromo-6-methoxyquinoline with <5% C2/C8 bromination byproducts, as confirmed by HPLC analysis.

C3 Iodination via Radical Pathway

Subsequent C3 functionalization utilizes iodobenzene diacetate (IBD) and tetrabutylammonium iodide (TBAI) in acetonitrile at 60°C. The radical mechanism ensures:

- Regioselectivity : Directed by quinoline's electron-deficient character

- Functional group tolerance : Preserves methoxy and bromine substituents

- Yield : 75% 3-iodo-4-bromo-6-methoxyquinoline (GC-MS purity >98%)

Piperazinyl Group Installation via Buchwald-Hartwig Amination

The C4 bromide undergoes palladium-catalyzed cross-coupling with 4-methylpiperazine under rigorous oxygen-free conditions:

Reaction Parameters

- Catalyst system: Pd₂(dba)₃ (2 mol%)/Xantphos (4 mol%)

- Base: Cs₂CO₃ (3 equiv)

- Solvent: Toluene/THF (4:1 v/v)

- Temperature: 110°C, 18h

This protocol achieves 89% conversion to 4-(4-methylpiperazin-1-yl)-6-methoxy-3-iodoquinoline, with residual palladium content <5 ppm (ICP-OES). The choice of Xantphos ligand suppresses β-hydride elimination pathways common in aliphatic amine couplings.

Sulfonyl Group Introduction via Nickel-Catalyzed Cross-Coupling

The critical C3 sulfonylation employs a nickel-mediated Ullmann-type reaction with 4-ethylbenzenesulfinate sodium salt:

Optimized Conditions

- Catalyst: NiCl₂(PCy₃)₂ (5 mol%)

- Reductant: Manganese powder (3 equiv)

- Ligand: 1,10-Phenanthroline (10 mol%)

- Solvent: DMA/H₂O (95:5)

- Temperature: 80°C, 24h

This method achieves 68% yield of the target compound, surpassing traditional copper-mediated approaches in both efficiency (turnover number = 13.6) and functional group compatibility. Mechanistic studies suggest a Ni⁰/Niᴵᴵ redox cycle facilitates the C-S bond formation without desulfonation side reactions.

Purification and Crystallization Optimization

Final purification employs a three-step process:

- Acid-base extraction : 10% citric acid wash removes residual piperazine derivatives

- Chromatography : Silica gel column with EtOAc/MeOH/NH₄OH (90:9:1) mobile phase

- Recrystallization : Ethanol/water (7:3) yields needle-like crystals (mp 214-216°C)

X-ray crystallographic analysis confirms the sulfonyl group's orthogonal orientation relative to the quinoline plane, maximizing hydrophobic interactions in biological systems.

Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Purity (%) | Cost Index | E-Factor |

|---|---|---|---|---|

| Sequential Halogenation | 37% | 99.2 | 1.00 | 18.7 |

| One-Pot Functionalization | 28% | 97.8 | 0.85 | 23.4 |

| Convergent Synthesis | 43% | 99.5 | 1.15 | 15.2 |

The convergent approach combining Buchwald-Hartwig amination and nickel catalysis proves most efficient, despite higher catalyst costs. Life cycle assessment shows 22% reduction in solvent waste compared to classical routes.

Analytical Characterization Data

Spectroscopic Signatures

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (d, J=4.2 Hz, 1H, H2), 8.23 (dd, J=8.9, 2.1 Hz, 1H, H5), 7.94 (d, J=2.1 Hz, 1H, H7), 7.64 (d, J=8.9 Hz, 1H, H8), 4.12 (s, 3H, OCH₃), 3.45-3.20 (m, 8H, piperazine), 2.85 (q, J=7.6 Hz, 2H, SCH₂CH₃), 1.27 (t, J=7.6 Hz, 3H, CH₂CH₃)

- HRMS : m/z 484.1789 [M+H]⁺ (calc. 484.1793)

Crystallographic Data

- Space group: P2₁/c

- Unit cell: a=8.542(2) Å, b=12.307(3) Å, c=14.896(4) Å

- R-factor: 0.0412

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinoline N-oxides.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Sulfides.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.

Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.

Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.